4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid

Lipophilicity Drug design SAR studies

4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid (CAS 916134-96-8) is a piperidine-1-carboxylic acid derivative featuring a 4‑(4‑methylphenethyl) substituent, with molecular formula C₁₅H₂₁NO₂ and molecular weight 247.33 g/mol. This compound is utilized as a synthetic intermediate and research tool in medicinal chemistry, where its N‑carboxylic acid group provides a handle for further derivatization while its 4‑substituted aromatic tail can engage lipophilic binding pockets.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 916134-96-8
Cat. No. B12603044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid
CAS916134-96-8
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)O
InChIInChI=1S/C15H21NO2/c1-12-2-4-13(5-3-12)6-7-14-8-10-16(11-9-14)15(17)18/h2-5,14H,6-11H2,1H3,(H,17,18)
InChIKeyGTHBTJFSZAIYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid (CAS 916134-96-8): A Structurally Defined Piperidine Building Block with Quantifiable Property Differentiation


4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid (CAS 916134-96-8) is a piperidine-1-carboxylic acid derivative featuring a 4‑(4‑methylphenethyl) substituent, with molecular formula C₁₅H₂₁NO₂ and molecular weight 247.33 g/mol . This compound is utilized as a synthetic intermediate and research tool in medicinal chemistry, where its N‑carboxylic acid group provides a handle for further derivatization while its 4‑substituted aromatic tail can engage lipophilic binding pockets. Unlike its free‑amine analog 4‑[2‑(4‑methylphenyl)ethyl]piperidine (CAS 654662‑98‑3) , the presence of the piperidine‑1‑carboxylic acid functionality imparts distinct physicochemical properties that influence solubility, permeability, and metabolic stability, making it a non‑interchangeable entity for structure‑activity relationship (SAR) studies and lead optimization programs.

Why Closely Related Piperidine Analogs Cannot Substitute for 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid in Critical Research Applications


Although several piperidine derivatives share superficial structural similarity with 4‑[2‑(4‑methylphenyl)ethyl]piperidine‑1‑carboxylic acid, small differences in linker length, substitution pattern, or functional group placement produce measurable changes in logP, polar surface area (PSA), and hydrogen‑bonding capacity that directly impact biological performance . For instance, the free‑amine counterpart lacks the carboxylic acid group, resulting in a >2‑unit increase in logP and a >28 Ų decrease in PSA , while the one‑carbon‑shorter methylene analog (CAS 916134‑91‑3) exhibits a logP approximately 0.4 units lower despite identical PSA . These property shifts are not marginal; they can alter membrane permeability, off‑target binding, and metabolic clearance to the extent that SAR conclusions drawn from one compound cannot be reliably transferred to another. The quantitative evidence below demonstrates precisely where the target compound diverges from its closest analogs, enabling informed selection for synthesis, biological testing, or procurement.

Quantitative Comparative Evidence for 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid Versus Its Closest Analogs


LogP Differential: Target Compound Occupies a Unique Lipophilicity Window Relative to Free-Amine and Methylene-Linker Analogs

The target compound displays a calculated logP of 3.26 , which is 0.55 log units lower than the free‑amine analog 4‑[2‑(4‑methylphenyl)ethyl]piperidine (logP 3.81) and 0.39 log units higher than the methylene‑bridged analog 4‑[(4‑methylphenyl)methyl]piperidine‑1‑carboxylic acid (logP 2.87) . This places the target compound in a lipophilicity range that is neither as hydrophobic as the free amine nor as hydrophilic as the shorter‑linker carboxylic acid, providing a distinct partitioning profile for optimization of permeability and solubility.

Lipophilicity Drug design SAR studies

Hydrogen‑Bonding Capacity: Carboxylic Acid Confers 3.4‑Fold Higher PSA Compared to Free‑Amine Analog, Enabling Differential Target Engagement

The target compound possesses a polar surface area (PSA) of 40.54 Ų , which is 3.4‑fold greater than the PSA of its free‑amine analog (12 Ų) . The methylene‑bridged carboxylic acid analog shares an identical PSA of 40.54 Ų ; however, the ethylene linker in the target compound differentiates it from both the free amine and the methylene analog by maintaining high hydrogen‑bonding capacity while extending the lipophilic reach of the aromatic tail.

Hydrogen bonding Polar surface area Drug-receptor interactions

Metabolic Soft Spot: N‑Carboxylic Acid Group Offers a Clearance Advantage Over Ester‑Containing Piperidine Derivatives

As a piperidine‑1‑carboxylic acid, the target compound is expected to exhibit superior metabolic stability relative to ester‑linked piperidine derivatives such as 1‑methyl‑4‑phenylpiperidine‑4‑carboxylic acid ethyl ester (meperidine intermediate), which undergoes rapid esterase‑mediated hydrolysis [1]. While direct experimental metabolic stability data for the target compound are not publicly available, class‑level evidence indicates that carboxylic acid functionalities generally resist the hydrolytic cleavage that limits the half‑life of ester analogs [2].

Metabolic stability Carboxylic acid Ester hydrolysis

Optimal Scientific and Industrial Use Cases for 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid (CAS 916134-96-8)


Scaffold‑Hopping SAR Studies Requiring a Lipophilic Aromatic Tail with a Carboxylic Acid Hydrogen‑Bond Anchor

The target compound’s unique combination of logP ≈ 3.26 and PSA ≈ 40.5 Ų makes it an attractive scaffold for medicinal chemistry programs that need to balance lipophilicity for membrane passage with hydrogen‑bonding capacity for target engagement. Its property profile is distinct from both the overly hydrophobic free amine (logP 3.81, PSA 12 Ų) and the shorter methylene analog (logP 2.87), allowing researchers to probe the effect of incremental lipophilicity changes without altering polar surface area .

Prodrug Design Leveraging the N‑Carboxylic Acid as a Conjugation Handle

The piperidine‑1‑carboxylic acid functionality provides a convenient site for amide bond formation with amine‑containing promoieties, enabling the synthesis of prodrugs with tunable release kinetics. The ethylene linker between the piperidine ring and the 4‑methylphenyl group extends the spatial reach of the aromatic moiety, which may be exploited to optimize binding pocket occupancy in enzyme or receptor targets .

Chemical Biology Probe Development Where Dual Hydrogen‑Bond Donor/Acceptor Character Is Required

The carboxylic acid group can act as both a hydrogen‑bond donor and acceptor, unlike the free amine which is only a donor when protonated. This dual capability, combined with a PSA of 40.54 Ų, enables the target compound to engage protein targets that present complementary hydrogen‑bonding motifs, such as kinase hinge regions or protease active sites, where mono‑functional analogs would fail to achieve sufficient binding affinity .

Metabolic Stability‑Focused Lead Optimization Replacing Ester‑Containing Piperidine Intermediates

For research programs that have identified ester‑linked piperidine leads with poor metabolic stability, the target compound offers a direct replacement strategy. By substituting the labile ester with a stable carboxylic acid, the risk of esterase‑mediated clearance is mitigated, potentially improving in vivo half‑life and reducing pharmacokinetic variability . This approach is particularly relevant when the ester was originally intended solely as a synthetic handle rather than a pharmacophoric element.

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